molecular formula C10H14N2O B1430252 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1267873-98-2

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B1430252
CAS No.: 1267873-98-2
M. Wt: 178.23 g/mol
InChI Key: WDHDVBWHILFHOW-UHFFFAOYSA-N
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Description

8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a seven-membered heterocyclic compound featuring a benzene ring fused to a diazepine ring, with a methoxy substituent at the 8-position. This structural motif is critical for its pharmacological properties, particularly its interaction with γ-aminobutyric acid (GABA) receptors, which are central to neuropsychiatric therapeutics.

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-3-2-8-7-11-4-5-12-10(8)6-9/h2-3,6,11-12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHDVBWHILFHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS No. 1267873-98-2) is a compound of interest in medicinal chemistry due to its structural similarity to known benzodiazepines, which exhibit various pharmacological activities including anxiolytic, sedative, and anticonvulsant effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C11H13N1O2 with a molecular weight of 191.23 g/mol. Its structure includes a methoxy group at the 8-position of the benzodiazepine ring system.

PropertyValue
Molecular FormulaC11H13N1O2
Molecular Weight191.23 g/mol
CAS Number1267873-98-2
Purity95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. One common method includes the use of lithium aluminum hydride for reduction reactions to form the desired benzodiazepine structure from precursors containing carbonyl functionalities .

Sedative and Hypnotic Properties

Benzodiazepines are known for their sedative effects. In comparative studies involving other benzodiazepine derivatives, compounds with methoxy groups displayed varying degrees of sedation without significant motor impairment at lower doses . The sedative effects observed in related compounds indicate that this compound may also possess such properties.

Anticonvulsant Activity

Anticonvulsant activity is another critical area where benzodiazepines have been extensively studied. A study evaluating similar tetrahydrobenzodiazepines found that certain derivatives exhibited significant anticonvulsant effects in animal models . The presence of the methoxy group may influence the compound's interaction with GABA receptors, potentially enhancing its anticonvulsant profile.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicates that many benzodiazepine derivatives can exhibit high toxicity levels at elevated doses. For example, some studies found that while certain compounds showed beneficial pharmacological effects at lower concentrations, they also presented risks at higher doses . Further research is needed to establish the safety and toxicity thresholds for this compound specifically.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Benzodiazepine Derivatives : This study synthesized various tetrahydrobenzodiazepines and evaluated their psychotropic effects in mice. It was found that many derivatives exhibited high toxicity but variable anxiolytic effects depending on their structural modifications .
  • Evaluation of New Diazepine Derivative : A recent investigation into a new diazepine derivative demonstrated significant anxiolytic effects without sedative properties at lower doses. This suggests that structural modifications can lead to enhanced therapeutic profiles while minimizing adverse effects .

Scientific Research Applications

Anxiolytic Properties

8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been studied for its anxiolytic (anti-anxiety) effects. Similar compounds in the benzodiazepine class are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. Research indicates that this compound may exhibit similar properties, potentially offering a new avenue for treating anxiety disorders without the side effects associated with traditional benzodiazepines .

Antidepressant Effects

Preliminary studies suggest that derivatives of tetrahydro-benzodiazepines may possess antidepressant effects. The modulation of serotonin and norepinephrine levels through specific receptor interactions could lead to therapeutic benefits in major depressive disorder . Further investigations are needed to establish the efficacy and safety profiles of 8-methoxy derivatives.

Neuroprotective Activities

Research has indicated that certain benzodiazepine derivatives can provide neuroprotection against oxidative stress and neuroinflammation. The unique structure of this compound may contribute to its potential role in neuroprotection . This aspect is particularly relevant in conditions like Alzheimer’s disease and Parkinson’s disease.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

Activity Mechanism Reference
AnxiolyticGABA_A receptor modulation
AntidepressantSerotonin and norepinephrine modulation
NeuroprotectiveReduction of oxidative stress

Case Studies

Several case studies have been documented focusing on the therapeutic applications of compounds related to this compound:

  • Clinical Trials for Anxiety Disorders : A double-blind study evaluated a benzodiazepine derivative's effectiveness in reducing anxiety symptoms compared to placebo. Results indicated a significant reduction in anxiety scores among participants receiving the active compound .
  • Neuroprotection in Animal Models : Studies involving rodent models have shown that administration of related compounds resulted in decreased markers of neuroinflammation and improved cognitive function post-injury .

Comparison with Similar Compounds

Substituent Position and Heteroatom Variations

Compound Substituent(s) Key Heteroatoms Pharmacological Relevance Evidence
8-Methoxy-1,4-benzodiazepine Methoxy at C8 Two N atoms in ring Potential GABA modulation (inferred) N/A
4-Alkoxy-1,4-benzodiazepine-2,3,5-triones Alkoxy at C4 Two N atoms, three O Synthetic intermediates for CNS agents
4-Acetyl-1,4-benzodiazepine Acetyl at C4 Two N atoms Intermediate for enzyme inhibitors
7-Chloro-5-(2-chlorophenyl)-1,4-benzodiazepine Cl at C7, Cl-Ph at C5 Two N atoms Impurity in lorazepam (pharmaceutical)
1-Methyl-1,4-benzodiazepine Methyl at C1 Two N atoms Steric effects on receptor binding
1,4-Benzoxazepine hydrochloride O atom in ring One N, one O Altered hydrogen bonding and solubility

Key Observations :

  • Substituent Position : The 8-methoxy group in the target compound contrasts with 4-substituted analogues (e.g., 4-acetyl ), which may alter receptor binding due to spatial orientation. Methoxy groups at C8 could enhance lipophilicity compared to polar acetyl groups at C4.

Key Observations :

  • Crystal Structure : The 4-acetyl derivative adopts a chair conformation stabilized by N–H⋯O and O–H⋯O hydrogen bonds , whereas methoxy substituents may influence packing via van der Waals interactions.

Pharmacological and Physicochemical Properties

Compound Bioactivity/Application Solubility/Stability Evidence
8-Methoxy-1,4-benzodiazepine Hypothesized GABA modulation Moderate solubility (methoxy enhances lipophilicity) N/A
4-Acetyl-1,4-benzodiazepine Intermediate for enzyme inhibitors High crystallinity (stable H-bond network)
7-Chloro-5-(2-chlorophenyl)-1,4-benzodiazepine Lorazepam impurity (undesired in pharma) Low solubility due to halogenation
GABA Modulators (CymitQuimica) Discontinued (toxicity/efficacy issues) Varied; sulfonyl groups reduce bioavailability

Key Observations :

  • GABA Activity : Methoxy groups may enhance blood-brain barrier penetration compared to bulky substituents (e.g., sulfonyl groups in discontinued GABA modulators ).
  • Stability : The 4-acetyl derivative’s hydrogen-bonded crystal structure suggests superior stability over less polar analogues.

Preparation Methods

Classical Cyclocondensation

  • The benzodiazepine core is commonly assembled via cyclocondensation reactions between ortho-substituted aromatic amines and appropriate carbonyl-containing compounds (e.g., ketoesters or aldehydes).
  • For 8-methoxy substitution, starting materials often include 2-amino-4-methoxybenzene derivatives to ensure correct substitution on the aromatic ring.

Reductive Cyclization

  • Reduction of intermediate imines or amides can afford the tetrahydro ring system.
  • Catalytic hydrogenation or hydride reagents are used to partially saturate the diazepine ring selectively.

Specific Preparation Methods for 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Stepwise Synthesis from 2-Amino-4-methoxyaniline

  • Step 1: Formation of Schiff base or amide intermediate
    React 2-amino-4-methoxyaniline with a suitable aldehyde or acid chloride to form an imine or amide intermediate.

  • Step 2: Cyclization to benzodiazepine ring
    Cyclization is induced by heating or by using coupling agents such as DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the 1,4-benzodiazepine skeleton.

  • Step 3: Partial reduction to tetrahydro derivative
    Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction (e.g., sodium borohydride) is applied to reduce the double bonds selectively in the diazepine ring, yielding the 2,3,4,5-tetrahydro form.

Solid-Phase Synthesis (Adapted from Related Benzodiazepines)

  • Immobilization of 4-methoxy-3-nitrobenzoic acid on solid support.
  • Aromatic nucleophilic substitution with β-amino esters.
  • Reduction of nitro group to aniline.
  • Cyclization to benzodiazepinone ring.
  • Selective N-alkylation if required.
  • Cleavage from solid support to yield the benzodiazepine derivative.

This method offers advantages in yield control (46–98%) and purification efficiency.

Purification and Characterization

  • Purification is typically achieved by solvent extraction, recrystallization, or chromatographic methods.
  • Solvent systems such as acetone-water mixtures at controlled temperatures (45–60 °C) facilitate crystallization and purification.
  • Analytical techniques include HPLC for purity assay, NMR spectroscopy for structural confirmation, and Karl Fischer titration for water content.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Schiff base formation 2-Amino-4-methoxyaniline + aldehyde Room temp to 60 80–90 Solvent: ethanol or DMF
Cyclization DIC, HOBt, base (e.g., DIEA) 40–70 75–85 Formation of benzodiazepine ring
Reduction (hydrogenation) Pd/C, H2 gas 25–50 85–95 Partial saturation to tetrahydro form
Purification Acetone-water crystallization 45–60 N/A Control cooling to 5–10 °C for crystallization

Research Findings and Comparative Analysis

  • The preparation of related benzodiazepine derivatives such as 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine involves multi-step reactions with purification by solvent extraction and crystallization, indicating similar strategies can be adapted for the methoxy analog.
  • Solid-phase synthesis techniques, although more common for benzodiazepinones, provide high purity and yield and can be modified for 8-methoxy substitution.
  • The presence of the methoxy group at the 8-position can influence cyclization kinetics and reduction selectivity, necessitating optimization of reaction times and temperatures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted precursors. For example, intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can react with aldehydes under reflux in ethanol with catalytic acetic acid . Purification often employs recrystallization or chromatography (e.g., silica gel columns) . Optimization includes adjusting solvent polarity, temperature, and base selection (e.g., triethylamine) to neutralize byproducts like HCl .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm methoxy (-OCH₃) and tetrahydro ring protons.
  • X-ray crystallography : For absolute configuration determination, as seen in analogous benzodiazepines .
  • HPLC-MS : To assess purity (>95%) and molecular weight (e.g., m/z 338.4 for C₁₈H₂₂N₆O) .

Q. What biological targets or mechanisms are associated with this benzodiazepine derivative?

  • Methodological Answer : The compound interacts with neurotransmitter receptors (e.g., GABAₐ) due to its structural similarity to psychoactive benzodiazepines. In vitro binding assays using radiolabeled ligands (e.g., [³H]-flunitrazepam) can quantify affinity . Dose-response curves and IC₅₀ values are critical for comparing potency across analogs .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity using advanced techniques?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve scalability and reduce side reactions .
  • Automated purification : Systems like prep-HPLC enhance reproducibility for high-purity (>99%) batches .
  • DoE (Design of Experiments) : Statistical optimization of parameters (e.g., temperature, stoichiometry) minimizes trial-and-error approaches .

Q. How to resolve contradictions in reported solubility and stability data?

  • Methodological Answer :

  • Solubility testing : Use standardized buffers (pH 1–7.4) and polar solvents (e.g., DMSO, ethanol) to replicate literature conditions .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolytic or oxidative degradation pathways .

Q. What strategies determine receptor binding specificity across benzodiazepine analogs?

  • Methodological Answer :

  • Comparative docking studies : Use computational models (e.g., AutoDock) to predict interactions with receptor subtypes (e.g., α₁ vs. α₂-GABAₐ subunits) .
  • Chimeric receptor assays : Express mutant receptors in cell lines to map binding domains .

Q. How are synthetic impurities identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Detects trace impurities (e.g., des-methyl byproducts) with limits of quantification (LOQ) <0.1% .
  • Reference standards : Use certified impurities (e.g., 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione) for calibration .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that reduce bioavailability .
  • PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with behavioral assays (e.g., rodent anxiety models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 2
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8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

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